![molecular formula C16H17N3O4 B11707422 N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)
N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(3,4,5-トリメトキシフェニル)メチリデン]ピリジン-2-カルボヒドラジドは、その独特の構造と様々な科学研究分野における潜在的な用途で知られている化学化合物です。この化合物は、一般的に第一級アミンとカルボニル化合物の縮合によって形成されるシッフ塩基のクラスに属しています。その構造におけるトリメトキシフェニル基とピリジン環の存在は、その独特の化学的性質と反応性に貢献しています。
準備方法
合成経路と反応条件
N'-[(E)-(3,4,5-トリメトキシフェニル)メチリデン]ピリジン-2-カルボヒドラジドの合成は、通常、3,4,5-トリメトキシベンズアルデヒドとピリジン-2-カルボヒドラジドの縮合反応を含みます。反応は通常、エタノール溶媒中で還流条件下で行われます。反応混合物は、シッフ塩基の形成を促進するために加熱され、生成物はその後、ろ過と再結晶によって単離されます。
工業生産方法
この化合物の特定の工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室合成プロセスをスケールアップすることを含むでしょう。これには、反応条件(温度、溶媒、反応時間など)を最適化して、より高い収率と純度を実現することが含まれます。工業生産では、効率とスケーラビリティを向上させるために、連続フロー反応器の使用も含まれる可能性があります。
化学反応の分析
反応の種類
N'-[(E)-(3,4,5-トリメトキシフェニル)メチリデン]ピリジン-2-カルボヒドラジドは、次のような様々な化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物を形成するために酸化されることができます。
還元: 還元反応は、シッフ塩基を対応するアミンに変換することができます。
置換: この化合物は、求核置換反応に関与することができます。ここで、メトキシ基は他の置換基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: ハロゲン化物 (Cl-, Br-) やその他の求核試薬などの求核剤は、適切な条件下で使用することができます。
形成される主な生成物
酸化: 酸化物やその他の酸化された誘導体の形成。
還元: 対応するアミンの形成。
置換: 異なる官能基を持つ置換誘導体の形成。
科学研究への応用
N'-[(E)-(3,4,5-トリメトキシフェニル)メチリデン]ピリジン-2-カルボヒドラジドは、科学研究においていくつかの用途があります。
化学: 金属錯体を形成するための配位化学におけるリガンドとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。
医学: その生物活性のために、潜在的な治療的用途について探求されています。
工業: 他の複雑な有機化合物や材料の合成に使用されます。
科学的研究の応用
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
作用機序
N'-[(E)-(3,4,5-トリメトキシフェニル)メチリデン]ピリジン-2-カルボヒドラジドの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、金属イオンと配位錯体を形成することができ、これによりその生物活性が強化される可能性があります。トリメトキシフェニル基とピリジン環は、生物学的巨大分子と相互作用する能力に貢献し、酵素を阻害したり、細胞プロセスを妨害したりする可能性があります。
類似の化合物との比較
類似の化合物
- N'-[(E)-(2,3,4-トリメトキシフェニル)メチリデン]ピリジン-2-カルボヒドラジド
- N'-[(E)-(2,5-ジメトキシフェニル)メチリデン]ピリジン-2-カルボヒドラジド
- N'-[(E)-(4-tert-ブチルフェニル)メチリデン]ピリジン-2-カルボヒドラジド
独自性
N'-[(E)-(3,4,5-トリメトキシフェニル)メチリデン]ピリジン-2-カルボヒドラジドは、フェニル環に3つのメトキシ基が存在するため、ユニークです。これは、その化学反応性と生物活性を大幅に影響を与える可能性があります。これらの基の特定の配置は、化合物が水素結合を形成する能力、酵素と相互作用する能力、および様々な化学反応に関与する能力に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide
- N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-2-carbohydrazide
Uniqueness
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s ability to form hydrogen bonds, interact with enzymes, and participate in various chemical reactions.
特性
分子式 |
C16H17N3O4 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC名 |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-21-13-8-11(9-14(22-2)15(13)23-3)10-18-19-16(20)12-6-4-5-7-17-12/h4-10H,1-3H3,(H,19,20)/b18-10+ |
InChIキー |
BJVWXGQOPMWQBD-VCHYOVAHSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CC=N2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


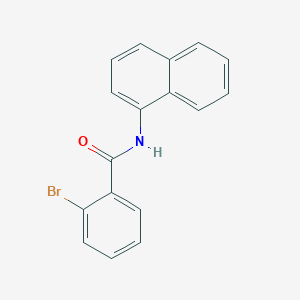
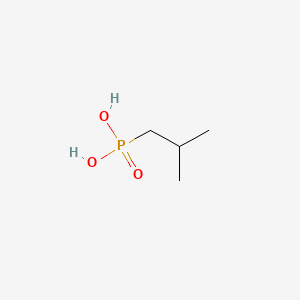
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11707369.png)
![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)
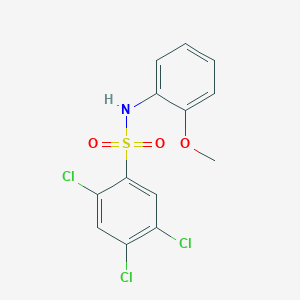
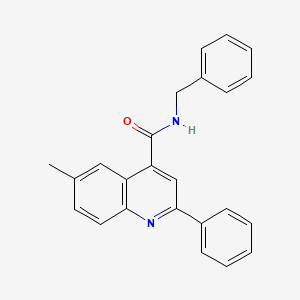
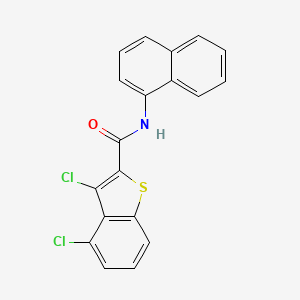
![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)
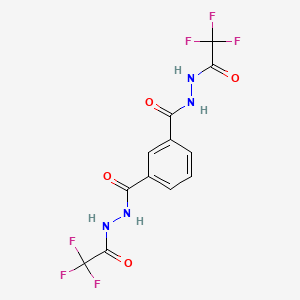
![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
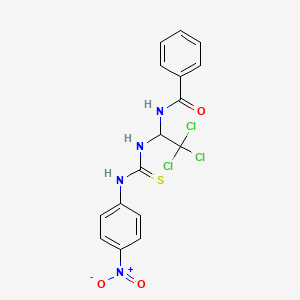
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)
![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)
